molecular formula C10H22ClNO B1475254 4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride CAS No. 1803561-61-6

4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride

Cat. No.: B1475254
CAS No.: 1803561-61-6
M. Wt: 207.74 g/mol
InChI Key: BQGMGBYTGHYUTQ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound 4-(1-methoxy-2-methylpropan-2-yl)piperidine hydrochloride features a piperidine core substituted at the 4-position with a branched ether group. The IUPAC name systematically describes its structure: the parent piperidine ring is modified by a 1-methoxy-2-methylpropan-2-yl substituent, followed by a hydrochloride counterion. This nomenclature adheres to IUPAC rules by prioritizing the longest carbon chain in the substituent and assigning locants to minimize numerical indices.

The molecular formula is C₁₀H₂₂ClNO , with a molecular weight of 207.74 g/mol . The SMILES notation (CC(C)(COC)C1CCNCC1.Cl) confirms the connectivity: a piperidine ring (N1–C6) bonded to a 2-methoxy-1,1-dimethylethyl group at C4, with a chloride ion neutralizing the protonated piperidine nitrogen.

Property Value
Molecular Formula C₁₀H₂₂ClNO
Molecular Weight 207.74 g/mol
SMILES CC(C)(COC)C1CCNCC1.Cl
InChIKey BQGMGBYTGHYUTQ-UHFFFAOYSA-N

The branched substituent introduces steric bulk, influencing conformational preferences and intermolecular interactions.

Crystallographic Characterization and Conformational Analysis

While direct crystallographic data for this specific compound is limited, analogous piperidine hydrochlorides exhibit chair conformations for the six-membered ring. For example, in (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, the piperidine ring adopts a chair conformation with a dihedral angle of 39.89° relative to the aromatic ring. Protonation of the piperidine nitrogen in hydrochloride salts stabilizes the axial conformation due to electrostatic interactions between the ammonium group and the chloride ion.

Comparative studies on 4-substituted piperidines reveal that bulky groups like 1-methoxy-2-methylpropan-2-yl favor equatorial positioning to minimize 1,3-diaxial strain. Molecular mechanics calculations predict a conformational free energy difference (ΔG) of ~0.7 kcal/mol between axial and equatorial conformers in protonated piperidines. Hydrogen bonding between the ammonium proton and chloride ion further stabilizes the crystal lattice, as observed in related hydrochloride salts.

Comparative Structural Analysis with Piperidine Derivatives

The structural uniqueness of this compound lies in its 4-position substituent. Compared to simpler derivatives:

Derivative Substituent Key Structural Features
4-Methylpiperidine –CH₃ Minimal steric hindrance, high symmetry
4-Phenylpiperidine –C₆H₅ Planar aromatic group, π-π interactions
4-(1-Methoxy-2-methylpropan-2-yl)piperidine –C(C)(COC)CH₃ Branched ether, steric bulk, hydrogen bonding sites

The methoxy group enhances hydrophilicity, while the branched alkyl chain increases lipophilicity, creating a balanced logP value (~3.3). This contrasts with 4-(4-methoxyphenyl)piperidine hydrochloride, where the planar aryl group dominates electronic properties. The steric bulk of the 1-methoxy-2-methylpropan-2-yl group also reduces rotational freedom compared to linear chains, impacting packing efficiency in the solid state.

Stereochemical Considerations and Chiral Centers

The compound lacks classical chiral centers due to the quaternary carbon in the 1-methoxy-2-methylpropan-2-yl group (C2), which is bonded to two methyl groups, a methoxy group, and the piperidine ring. However, the piperidine ring itself exhibits dynamic stereochemistry:

  • Nitrogen Inversion : The protonated nitrogen in the hydrochloride salt exists in a planar sp²-hybridized state, with a barrier to inversion of ~6.1 kcal/mol.
  • Ring Puckering : The chair conformation introduces pseudochirality, with axial and equatorial positions for substituents. For 4-substituted piperidines, equatorial placement minimizes steric clash with axial C3 and C5 hydrogens.

In solution, rapid interconversion between chair conformers occurs, but crystallization locks the ring into a single conformation. X-ray studies of similar compounds show that bulky 4-substituents force the piperidine ring into distorted chair or boat forms to accommodate steric strain.

Properties

IUPAC Name

4-(1-methoxy-2-methylpropan-2-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,8-12-3)9-4-6-11-7-5-9;/h9,11H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGMGBYTGHYUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride is a piperidine derivative that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C12_{12}H17_{17}ClN2_2O
  • Molecular Weight : 232.73 g/mol
  • IUPAC Name : 4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride

This structure allows for interactions with various biological targets, which is crucial for its biological activity.

The biological activity of 4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in the body.

  • Receptor Binding : The compound may bind to neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling pathways. This interaction can modulate neurotransmitter release and uptake, influencing mood and behavior.
  • Enzyme Inhibition : Research indicates that this compound could inhibit certain enzymes related to metabolic pathways, potentially affecting processes such as lipid metabolism and cellular signaling.

Pharmacological Effects

The pharmacological properties of 4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride include:

  • CNS Activity : Preliminary studies suggest that this compound may exhibit central nervous system (CNS) effects, making it a candidate for further investigation in treating neurological disorders.
  • Antidepressant Potential : Similar compounds have shown promise as antidepressants by modulating serotonin levels, suggesting that this compound may have a similar effect.

Comparative Studies

A comparative analysis with other piperidine derivatives has been conducted to evaluate its efficacy:

Compound NameIC50 (µM)Selectivity for DA Transporter
4-(1-Methoxy-2-methylpropan-2-yl)piperidineTBDTBD
GBR 1290915High
Other AnalogVariesVaries

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, providing insights into the potential applications of 4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride.

  • Dopamine Transporter Studies : Research on similar piperidine analogs has shown varying degrees of selectivity for dopamine transporters. For instance, compounds with specific alkyl substitutions demonstrated enhanced binding affinity, indicating that structural modifications can significantly impact biological activity .
  • Antimycobacterial Activity : Recent studies have explored the potential of piperidine derivatives as inhibitors of Mycobacterium tuberculosis. These studies revealed that modifications in the piperidine structure could lead to improved efficacy against bacterial targets .
  • Cancer Therapeutics : Some derivatives have been evaluated for their anticancer properties, demonstrating cytotoxic effects in various cancer cell lines. The mechanism often involves apoptosis induction through receptor-mediated pathways .

Scientific Research Applications

Neurological Disorders

Research indicates that derivatives of piperidine, including 4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride, exhibit potential in treating neurological disorders. For instance, compounds in this category have been explored for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease. These inhibitors can enhance cholinergic transmission, potentially improving cognitive function in affected individuals .

Cancer Therapy

Piperidine derivatives are being investigated for their anticancer properties. A study highlighted that certain piperidine-based compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism often involves the induction of apoptosis in tumor cells, making them candidates for further development in oncology .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Research indicates that piperidine derivatives can inhibit the growth of fungi and bacteria by targeting specific metabolic pathways within these organisms. This application is particularly relevant in developing new treatments for infections resistant to conventional antibiotics .

Case Study 1: Alzheimer’s Disease

In a recent study, researchers synthesized a series of piperidine derivatives, including 4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride, to evaluate their AChE inhibitory activity. The findings revealed that certain analogs exhibited potent inhibition with IC₅₀ values significantly lower than traditional drugs like Donepezil, indicating their potential as novel therapeutic agents for Alzheimer's disease .

CompoundIC₅₀ (nM)Activity
Compound A33Strong AChE Inhibition
Compound B79Moderate AChE Inhibition
4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochlorideTBDPotentially High

Case Study 2: Cancer Treatment

Another study focused on the anticancer efficacy of piperidine derivatives against FaDu hypopharyngeal tumor cells. The results indicated that these compounds could induce apoptosis more effectively than the reference drug bleomycin, showcasing their potential role in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Physicochemical Properties

The table below compares 4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride with structurally related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
4-(1-Methoxy-2-methylpropan-2-yl)piperidine HCl C₁₀H₂₁NO₂·HCl (inferred) ~235.7 (estimated) Methoxy-branched alkyl Likely moderate solubility in polar solvents; steric hindrance may reduce reactivity.
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 Bulky diphenylmethoxy Low water solubility; high lipophilicity; limited toxicity data available.
Paroxetine HCl C₁₉H₂₀FNO₃·HCl 365.83 Fluorophenyl, benzodioxol Serotonin reuptake inhibitor; high bioavailability; well-characterized pharmacokinetics.
Hexylcaine HCl C₁₆H₂₄N₂O₂·HCl 336.84 Cyclohexylamino, benzoate ester Local anesthetic; fast onset and duration similar to lidocaine.
4-[2-Chloro-4-(2-phenylpropan-2-yl)phenoxy]piperidine HCl C₂₀H₂₃ClNO·HCl 380.32 Chlorophenyl, branched alkylphenoxy Structural complexity may confer selective receptor binding; unstudied environmental impact.

Key Observations :

  • Solubility : Paroxetine HCl’s fluorine and benzodioxol groups improve aqueous solubility, whereas diphenylmethoxy derivatives exhibit poor solubility .
  • Stability : The methoxy group may confer hydrolytic stability compared to ester-containing derivatives like Hexylcaine HCl .

Pharmacological and Toxicological Profiles

Pharmacological Activity
  • Paroxetine HCl : A selective serotonin reuptake inhibitor (SSRI) with documented efficacy in depression and anxiety disorders .
  • Hexylcaine HCl : Local anesthetic with rapid onset, used in infiltration and nerve block procedures .
  • 4-(1-Methoxy-2-methylpropan-2-yl)piperidine HCl: Potential applications in central nervous system (CNS) targeting due to its substituent’s balance of lipophilicity and polarity.

Regulatory and Environmental Considerations

  • Regulatory Status: 4-(Diphenylmethoxy)piperidine HCl is listed in China’s IECSC (Inventory of Existing Chemical Substances) but lacks comprehensive regulatory data . Paroxetine HCl is FDA-approved and widely regulated due to its therapeutic use .
  • Methoxy-alkyl groups in the target compound may degrade more readily, reducing environmental accumulation.

Preparation Methods

Alkylation of Piperidine Derivatives

One common approach is the nucleophilic substitution reaction where piperidine acts as a nucleophile attacking an alkyl halide bearing the 1-methoxy-2-methylpropan-2-yl moiety. The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetone, which facilitate the SN2 mechanism.

  • Bases : Potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or cesium carbonate (Cs2CO3) are used to deprotonate piperidine and enhance nucleophilicity.
  • Phase Transfer Catalysts (PTC) : Tetrabutylammonium bromide or iodide can be employed to improve reaction rates by transferring the base into the organic phase.
  • Reaction Conditions : Reactions are generally conducted at 70–80°C for 15–21 hours to ensure completion.
  • Purification : Post-reaction mixtures are filtered to remove inorganic salts, followed by solvent evaporation and recrystallization from solvents such as isopropyl alcohol to yield the hydrochloride salt.

Example Reaction Setup:

Component Quantity/Ratio Role
Piperidine or substituted piperidine 1 equivalent Nucleophile
Alkyl halide (1-methoxy-2-methylpropan-2-yl halide) 2 equivalents Alkylating agent
Potassium carbonate 3 equivalents Base
Tetrabutylammonium bromide 0.06 equivalents Phase transfer catalyst
Acetone or DMF Solvent (volume as required) Reaction medium
Temperature 70–80°C Reaction temperature
Time 15–21 hours Reaction duration

Reductive Amination Route

An alternative method involves reductive amination of 4-piperidone with 1-methoxy-2-methylpropan-2-yl amine or corresponding aldehyde/ketone intermediates, followed by catalytic hydrogenation:

  • Reagents : Sodium triacetoxyborohydride (NaBH(OAc)3) or hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
  • Solvents : Dichloromethane (DCM), ethanol (EtOH), or tetrahydrofuran (THF).
  • Reaction Conditions : Room temperature for reductive amination, hydrogenation at ambient pressure and temperature.
  • Salt Formation : Hydrochloric acid is added post-reaction to convert the free base to the hydrochloride salt.

Catalytic Hydrogenation of Piperidine Precursors

Hydrogenation of piperidine derivatives bearing unsaturated bonds or protecting groups is also used to obtain the target compound:

  • Catalysts : 10% Pd/C is commonly employed.
  • Conditions : Ambient temperature and pressure, often in ethanol or ethanol/THF mixtures.
  • Advantages : Mild conditions preserve sensitive functional groups and allow for high purity products.

Purification and Salt Formation

After synthesis, the free base is converted to the hydrochloride salt to improve stability and handling:

  • Dissolution in isopropyl alcohol at elevated temperature (75–80°C).
  • Treatment with activated carbon to remove impurities.
  • Filtration through hyflo or similar beds.
  • Cooling to 15±5°C to precipitate the hydrochloride salt.
  • Vacuum drying at 70–80°C under reduced pressure yields the pure crystalline hydrochloride salt.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature (°C) Time (hours) Yield (%) Notes
Alkylation Piperidine, 1-methoxy-2-methylpropan-2-yl halide, K2CO3, PTC DMF or Acetone 70–80 15–21 75–85 Use of PTC enhances yield and rate
Reductive Amination 4-Piperidone, amine/aldehyde, NaBH(OAc)3 DCM, EtOH, or THF RT 12–24 70–80 Mild conditions prevent side reactions
Catalytic Hydrogenation Unsaturated piperidine derivative, Pd/C EtOH or EtOH/THF

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized via alkylation or amidation (e.g., describes a piperidine synthesis using NaOH in dichloromethane). Purification methods include recrystallization (as seen in , where related compounds are recrystallized to >95% purity) or column chromatography. Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis (e.g., mp ranges in ) and NMR .

Q. How should researchers safely handle and store this compound to ensure stability?

  • Methodological Answer : Based on SDS for similar piperidine hydrochlorides (), store at room temperature in airtight containers, away from moisture and strong oxidizers. Use PPE (gloves, goggles, lab coats) to prevent inhalation or skin contact. Stability data from (e.g., decomposition at >190°C) suggest avoiding high temperatures during handling .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to confirm the piperidine ring and methoxy-methylpropan-2-yl substituents (e.g., provides SMILES and InChI keys for structural validation). Mass spectrometry (HRMS) can verify molecular weight, while FT-IR identifies functional groups (e.g., C-O stretching for methoxy groups). X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways or regioselectivity for derivatives of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to predict reactivity. highlights ICReDD’s approach using reaction path searches and experimental feedback loops. For regioselectivity in substitutions, calculate Fukui indices or electrostatic potential maps. Software like Gaussian or ORCA can simulate interactions between the piperidine core and electrophiles .

Q. What strategies resolve contradictions in solubility or stability data across studies?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Replicate experiments under controlled conditions (e.g., solvent polarity, pH) using standardized protocols. For solubility, use shake-flask methods with HPLC quantification (e.g., lists solubility ranges for similar compounds). Thermoanalytical techniques (DSC/TGA) assess stability under stress conditions (e.g., ’s decomposition temperature) .

Q. How does the methoxy-methylpropan-2-yl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The bulky methoxy group may enhance lipophilicity, affecting membrane permeability. Use LogP calculations (e.g., PubChem data in ) or Caco-2 cell assays to measure absorption. Metabolic stability can be tested via liver microsome assays. Compare with analogs lacking the substituent (e.g., ’s hydroxyl-piperidine derivative) to isolate effects .

Q. What are the mechanisms of acute toxicity, and how can they be mitigated in vivo?

  • Methodological Answer : Acute toxicity in piperidine derivatives () often involves CNS or respiratory depression. Conduct rodent LD50 studies with dose escalation. Mitigate risks via co-administration of antagonists (e.g., naloxone for opioid-like effects) or formulation adjustments (e.g., enteric coatings). Refer to SDS acute toxicity classifications (e.g., H302 for oral toxicity in ) for safety protocols .

Key Considerations

  • Stereochemical Analysis : Use chiral HPLC or optical rotation to confirm enantiopurity, critical for pharmacological activity.
  • Reaction Scalability : Pilot-scale synthesis ( ’s 99% purity) requires optimizing stoichiometry and solvent recovery.
  • Ecotoxicity : Follow ’s guidelines on biodegradation testing to assess environmental impact .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride
Reactant of Route 2
4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride

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